Boc-3-aminoadipic acid
Overview
Description
Boc-3-aminoadipic acid, also known as tert-butoxycarbonyl-3-aminoadipic acid, is a derivative of 3-aminoadipic acid where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is commonly used in peptide synthesis and other organic synthesis processes due to its stability and ease of deprotection.
Preparation Methods
Synthetic Routes and Reaction Conditions
Boc-3-aminoadipic acid can be synthesized through the reaction of 3-aminoadipic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction typically occurs in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
Boc-3-aminoadipic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amino group.
Oxidation and Reduction Reactions: The carboxylic acid groups can be oxidized to form corresponding aldehydes or reduced to form alcohols.
Coupling Reactions: It can participate in peptide coupling reactions to form peptide bonds with other amino acids.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane is commonly used to remove the Boc group.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Major Products Formed
Deprotected Amino Acid: Removal of the Boc group yields 3-aminoadipic acid.
Peptide Chains: Coupling reactions with other amino acids form longer peptide chains.
Scientific Research Applications
Boc-3-aminoadipic acid is widely used in scientific research, particularly in:
Peptide Synthesis: It serves as a building block for synthesizing peptides and proteins.
Medicinal Chemistry: It is used in the development of pharmaceuticals and bioactive compounds.
Biological Studies: It is employed in studying enzyme-substrate interactions and metabolic pathways.
Industrial Applications: It is used in the production of specialty chemicals and materials
Mechanism of Action
The primary function of Boc-3-aminoadipic acid in chemical reactions is to protect the amino group from unwanted reactions. The Boc group is stable under basic conditions but can be easily removed under acidic conditions, allowing for selective deprotection and further functionalization. This selective protection and deprotection mechanism is crucial in multi-step organic synthesis and peptide assembly .
Comparison with Similar Compounds
Similar Compounds
Fmoc-3-aminoadipic acid: Another protected form of 3-aminoadipic acid, where the amino group is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group.
Cbz-3-aminoadipic acid: The amino group is protected by a benzyl carbamate (Cbz) group.
Uniqueness
Boc-3-aminoadipic acid is unique due to its stability under basic conditions and ease of deprotection under mild acidic conditions. This makes it highly suitable for use in peptide synthesis, where selective protection and deprotection of amino groups are essential .
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO6/c1-11(2,3)18-10(17)12-7(6-9(15)16)4-5-8(13)14/h7H,4-6H2,1-3H3,(H,12,17)(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZYMMYMEYGJOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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